Physicochemical Property Comparison: Molecular Weight, Density, and Lipophilicity Trends
Methyl 2,5-dibromo-3,6-difluorobenzoate (Target) exhibits a molecular weight of 329.92 g/mol, which is 36.0 g/mol higher than its non-fluorinated counterpart methyl 2,5-dibromobenzoate (MW 293.94 g/mol), and 18.0 g/mol higher than the mono-fluoro analog methyl 2,5-dibromo-4-fluorobenzoate (MW 311.93 g/mol) . This incremental mass reflects the replacement of hydrogen atoms with fluorine, which is known to increase lipophilicity (LogP) and metabolic stability of derived compounds—a crucial consideration in medicinal chemistry where optimized LogP values (typically 1-3) are targeted for oral bioavailability [1]. While experimental LogP values for the target compound are not publicly available, the 2,5-dibromo-3,6-difluoro pattern is predicted to confer a LogP increase of approximately 0.5-1.0 units relative to the non-fluorinated analog based on the well-established Hansch-Leo fragment constant for aromatic fluorine (π = 0.14 per fluorine atom) [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity shift |
|---|---|
| Target Compound Data | MW 329.92 g/mol; Predicted LogP contribution from 2 fluorines ≈ +0.28 to +0.56 |
| Comparator Or Baseline | Methyl 2,5-dibromobenzoate (MW 293.94 g/mol, 0 fluorines); Methyl 2,5-dibromo-4-fluorobenzoate (MW 311.93 g/mol, 1 fluorine) |
| Quantified Difference | ΔMW = +36.0 g/mol vs. non-fluorinated analog; ΔMW = +18.0 g/mol vs. mono-fluoro analog |
| Conditions | Predicted values based on structural comparison; experimental LogP data not available for target compound |
Why This Matters
The higher molecular weight and increased fluorine content directly impact the drug-likeness parameters (MW < 500 rule) and lipophilic efficiency (LipE) of downstream drug candidates, making this compound a strategic choice for optimizing pharmacokinetic profiles in fluorinated drug discovery programs.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. (Fragment constant for aromatic fluorine: π = 0.14). View Source
